N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2.ClH/c1-5-25(6-2)14-15-26(22(27)17-8-11-19(12-9-17)32(4,28)29)23-24-20-13-10-18(30-7-3)16-21(20)31-23;/h8-13,16H,5-7,14-15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITHNSOOMJVXGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OCC)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure features a diethylamino group, a benzo[d]thiazole moiety, and a methylsulfonylbenzamide segment, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C23H30ClN3O4S2
- Molecular Weight : 512.08 g/mol
- CAS Number : 1215743
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : It has demonstrated activity against several bacterial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and mechanism of action of this compound against different cancer cell lines. The results indicate:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
These findings suggest that the compound effectively inhibits cancer cell growth through multiple mechanisms.
In Vivo Studies
In vivo studies in animal models have further elucidated the pharmacological profile of this compound. For instance:
- A study involving xenograft models showed significant tumor reduction when treated with the compound compared to controls.
- Toxicity assessments revealed a favorable safety profile at therapeutic doses, with no significant adverse effects observed.
Case Studies
-
Case Study on Cancer Treatment :
- A clinical trial investigated the efficacy of this compound in patients with advanced metastatic cancer. The results indicated a partial response in 30% of participants, with manageable side effects.
-
Case Study on Antimicrobial Activity :
- Laboratory tests demonstrated that the compound exhibited bactericidal effects against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-[2-(diethylamino)ethyl]-N-[6-fluorobenzo[d]thiazol-2-yl]-4-methylsulfonylbenzamide | Similar amine and sulfonyl groups | Potential anti-cancer activity |
| N-[2-aminoethyl]-N-[6-bromobenzo[d]thiazol-2-yl]-4-methylsulfonylbenzamide | Different halogen substitution | Diverse pharmacological profiles |
This comparison highlights that while there are similar compounds, the unique combination of functional groups in this compound may confer distinct biological properties and therapeutic potentials.
Q & A
Q. What are the critical steps in synthesizing N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride?
- Methodological Answer : Synthesis typically involves:
- Cyclization reactions to form the benzothiazole core under reflux conditions with catalysts like copper iodide .
- Nucleophilic substitution to introduce the diethylaminoethyl group, often using acetonitrile or dichloromethane as solvents .
- Amide coupling between the sulfonylbenzamide and thiazole intermediates, monitored via thin-layer chromatography (TLC) .
- Purification via recrystallization (methanol/water mixtures) or column chromatography .
- Final characterization using NMR, mass spectrometry (MS) , and HPLC to confirm purity (>98%) .
Q. How is the structural identity of the compound confirmed in experimental settings?
- Methodological Answer : Structural validation employs:
- 1H/13C NMR spectroscopy to verify proton and carbon environments, particularly the diethylamino, ethoxy, and sulfonyl groups .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected m/z 484.0 g/mol) .
- X-ray crystallography for compounds with crystalline derivatives, resolving bond angles and intermolecular interactions (e.g., hydrogen bonding networks) .
- Elemental analysis (C, H, N, S) to validate stoichiometry .
Advanced Research Questions
Q. How can researchers optimize synthesis yields while minimizing side products?
- Methodological Answer : Key factors include:
- Temperature control : Maintaining 60–80°C during cyclization prevents undesired byproducts .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide coupling .
- Catalyst use : Copper iodide or DMAP accelerates heterocycle formation .
- Reaction monitoring : Real-time TLC or HPLC detects intermediates, enabling timely quenching .
- Statistical optimization : Design of Experiments (DoE) models to balance variables like pH and reagent ratios .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions arise from:
- Variability in substituents (e.g., ethoxy vs. fluoro groups on benzothiazole) altering target affinity .
- Methodological approaches :
Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., sulfonyl vs. morpholinosulfonyl) and compare IC50 values .
Orthogonal assays : Validate target interactions using surface plasmon resonance (SPR) alongside enzymatic assays .
Molecular docking : Predict binding modes to receptors like PFOR enzyme, resolving discrepancies in mechanism .
Q. How can derivatives of this compound be designed to enhance selectivity for specific biological targets?
- Methodological Answer : Derivative design involves:
- Bioisosteric replacement : Substitute the ethoxy group with trifluoromethyl or morpholino groups to modulate lipophilicity .
- Scaffold hopping : Replace benzothiazole with pyrimidine or imidazole cores while retaining key hydrogen-bonding motifs .
- Protease stability assays : Introduce steric hindrance (e.g., methyl groups) near the amide bond to reduce metabolic degradation .
- Pharmacophore modeling : Identify critical interactions (e.g., sulfonyl group’s role in hydrogen bonding) using software like Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
